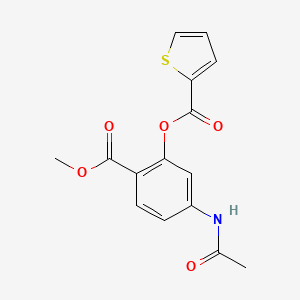

5-(Acetylamino)-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate

Description

5-(Acetylamino)-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate is a thiophene-based ester derivative characterized by a phenyl ring substituted with an acetylated amino group (-NHCOCH₃) at the 5-position and a methoxycarbonyl group (-COOCH₃) at the 2-position, linked to a thiophene-2-carboxylate moiety. This compound is part of a broader class of 2-aminothiophene derivatives, which are pivotal intermediates in synthesizing agrochemicals, dyes, and pharmaceuticals due to their structural versatility and reactivity . Thiophene derivatives are renowned for their delocalized π-electron systems, enabling applications in materials science (e.g., luminescent materials) and as precursors for bioactive molecules .

Its synthesis likely involves Gewald’s multicomponent condensation or acylation of a pre-existing 2-aminothiophene intermediate .

Properties

IUPAC Name |

(5-acetamido-2-methoxycarbonylphenyl) thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5S/c1-9(17)16-10-5-6-11(14(18)20-2)12(8-10)21-15(19)13-4-3-7-22-13/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWVVORLHHECMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C(=O)OC)OC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Acetylamino)-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure includes an acetylamino group, a methoxycarbonyl group, and a thiophenecarboxylate moiety, which contribute to its biological activity.

Antitumor Activity

Research indicates that compounds containing thiophene rings exhibit significant antitumor properties. For instance, studies have shown that derivatives of thiophene can inhibit cancer cell proliferation. A specific study on similar compounds found that they displayed IC50 values in the low micromolar range against various cancer cell lines, suggesting potent antitumor activity .

Acetylcholinesterase Inhibition

The compound's structural similarity to known acetylcholinesterase inhibitors suggests potential applications in treating Alzheimer's disease. Compounds with similar configurations have demonstrated effective inhibition of acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain. This mechanism is vital for cognitive function and memory retention .

Antimicrobial Properties

There is emerging evidence that thiophene derivatives possess antimicrobial properties. A study highlighted the antibacterial efficacy of related compounds against various bacterial strains, indicating that structural modifications can enhance their bioactivity .

Research Findings and Case Studies

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound likely interacts with the active site of AChE, preventing the breakdown of acetylcholine.

- Cell Cycle Disruption : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting the cell cycle.

- Antioxidant Activity : Some thiophene derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

Comparison with Similar Compounds

Key Differences:

Substituent Reactivity: The acetylated amino group in the main compound offers hydrogen-bonding capability and reduced electrophilicity compared to the nitro (-NO₂) or bromo (-Br) groups in analogs. This may enhance solubility and biocompatibility . The nitro group in CAS 297150-05-1 is electron-withdrawing, increasing reactivity toward nucleophilic substitution, whereas the bromo group in CAS 297150-13-1 serves as a leaving group for Suzuki or Ullmann couplings .

Molecular Weight and Complexity: The main compound’s higher molecular weight (335.34 vs. 307.28/341.19) reflects its acetylated amino group, which may improve thermal stability for material applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.